N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanyl-linked acetamide moiety at the 3-position. This compound shares structural motifs with bioactive molecules targeting formyl peptide receptors (FPRs), ion channels, and enzymes, making it a candidate for anti-inflammatory, antimicrobial, or antiviral applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIFTLXJJFTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl sulfanyl intermediate: This can be achieved by reacting a furan-containing pyridazine with a suitable thiol reagent under controlled conditions.
Coupling with 4-bromophenyl acetamide: The intermediate is then coupled with 4-bromophenyl acetamide using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
Synthesis of N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a reaction between 4-bromoaniline and furan derivatives, followed by acetamide formation. The reaction conditions often include the use of catalysts such as palladium for cross-coupling reactions, which enhance yields and purity.
Synthesis Overview:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromoaniline + furan derivative | Base (e.g., triethylamine) | High (up to 94%) |
| 2 | Acetamide formation | Heat, solvent (e.g., DCM) | Moderate to high |
Biological Activities
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties. Research indicates that this compound exhibits significant activity against various drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.
Case Study: Antimicrobial Activity
A study conducted on synthesized derivatives showed that this compound displayed:
- Minimum Inhibitory Concentration (MIC) values lower than those of commercially available antibiotics.
- Effectiveness against both Gram-positive and Gram-negative bacteria, particularly in strains resistant to conventional treatments .
Medicinal Chemistry
This compound has potential therapeutic applications in:
- Antibiotic development : As a lead compound for new antimicrobial agents.
- Anti-inflammatory agents : Investigated for its capability to modulate inflammatory pathways.
Material Science
The compound's unique structure makes it suitable for applications in:
- Organic electronics : As a building block for organic semiconductors.
- Agrochemicals : Potential use in developing new pesticides or herbicides due to its biological activity.
Mechanism of Action
The mechanism of action for “N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
FPR Agonists and Receptor Specificity
Pyridazinone derivatives are established FPR agonists. Key analogues include:
Key Findings :
Orco Channel Agonists
Triazole-based sulfanyl acetamides like VUAA-1 and OLC-12 are potent Orco agonists:
Key Findings :
- The target compound’s pyridazine core differs from triazole-based Orco agonists, which may limit cross-reactivity.
Anti-Exudative and Anti-Inflammatory Agents
Triazole-furan acetamides exhibit anti-exudative activity comparable to diclofenac sodium:
Key Findings :
Structural Analogues and Crystallographic Insights
Crystal structures of related acetamides reveal conformational trends:
Key Findings :
- Dihedral angles between aromatic rings in analogues range from 42° to 67°, influencing molecular planarity and receptor interactions. The target compound’s furan-pyridazine system may adopt a distinct conformation, affecting binding .
- Intramolecular hydrogen bonds (e.g., N–H⋯N/S) stabilize folded conformations, a feature likely conserved in the target compound .
HIV-1 Reverse Transcriptase Inhibitors
Key Findings :
- The triazole-cyclohexylmethyl group in confers RT inhibition, whereas the target compound’s pyridazine-furan system may prioritize other targets (e.g., FPRs) .
Biological Activity
N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group,
- A furan ring,
- A pyridazin moiety,
- A sulfanyl linkage.
Its molecular formula is with a molecular weight of approximately 408.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key biological pathways. The compound is believed to modulate the activity of enzymes and receptors, influencing processes such as inflammation and oxidative stress.
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. These effects are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
2. Antimicrobial Properties
Studies suggest that derivatives containing furan and pyridazine structures possess notable antimicrobial activity. The presence of the sulfanyl group may enhance this effect by disrupting microbial membranes or inhibiting essential microbial enzymes.
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibiting MAO can be beneficial for treating conditions like depression and Parkinson's disease.
Table 1: Summary of Biological Activities
Case Study: MAO Inhibition
A study evaluated the inhibitory effects of this compound on MAO-A and MAO-B enzymes. The compound demonstrated selective inhibition with IC50 values comparable to established MAO inhibitors, suggesting its potential as a lead candidate for neurodegenerative disease treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodology : A common approach involves refluxing a sulfonamide precursor (e.g., N-(4-bromophenyl)methane sulfonamide) with acetic anhydride, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products. This method is adapted from analogous acetamide syntheses .
- Key Steps :
- Use of acetic anhydride for acetylation.
- Isolation via ice-cold water precipitation.
- Recrystallization in ethanol for purity.
Q. How is the compound characterized crystallographically, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Bruker SMART/SAINT systems, and refinement is performed with SHELXL or SHELXS97 .
- Parameters :
- Hydrogen-bond geometry (e.g., C–H⋯O interactions) is analyzed (Table 1 in ).
- Displacement parameters and R-factors (e.g., ) ensure structural accuracy .
Q. What computational properties predict its drug-likeness or solubility?
- XlogP : 2.6 (moderate lipophilicity).
- Topological Polar Surface Area (TPSA) : 87.5 Ų (high polarity, suggesting poor membrane permeability).
- Rotatable Bonds : 5 (indicating conformational flexibility).
- Tools : Software like ChemAxon or Molinspiration calculates these parameters for pre-clinical assessment.
Advanced Research Questions
Q. How does intramolecular hydrogen bonding influence conformational stability?
- Analysis : Intramolecular N–H⋯N bonds stabilize folded conformations, as seen in related pyrimidine-acetamide derivatives. For example, torsion angles (e.g., O1–N1–C3–C2 = -16.7°) quantify deviations from planarity .
- Comparison : Similar compounds (e.g., N-(4-chlorophenyl) analogues) show ring inclination angles of 42.25°–67.84°, affecting binding interactions .
Q. What biological targets are plausible based on structural analogs?
- Hypothesis : The bromophenyl and furan-pyridazine groups resemble ligands targeting metabotropic glutamate receptors (mGluRs) . For instance, AZ12216052 (a sulfanyl-acetamide derivative) modulates mGlu8, suggesting potential neurological applications .
- Validation : Docking studies with mGluR homology models and in vitro receptor-binding assays are recommended.
Q. How can density functional theory (DFT) predict electron distribution and reactivity?
- Methodology :
- Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level.
- Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Outcome : ESP maps highlight electron-rich regions (e.g., sulfanyl and furan groups) for functionalization or interaction studies.
Q. What crystallization conditions favor polymorphism, and how does packing differ?
- Observations : In related structures (e.g., N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide), chains form via C–H⋯O interactions along specific crystallographic axes (e.g., [101] direction) .
- Screening : Vary solvents (e.g., ethanol vs. DMF) and temperatures to isolate polymorphs. Analyze via SC-XRD and differential scanning calorimetry (DSC).
Q. How do substituents (e.g., bromo vs. chloro, furan vs. phenyl) affect structure-activity relationships (SAR)?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
